

# Part 1: The 4-Phenylloxane-4-Carbonitrile Scaffold: An Introduction

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## Compound of Interest

**Compound Name:** 4-Phenyltetrahydro-2H-pyran-4-carbonitrile

**Cat. No.:** B1585326

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The 4-phenylloxane-4-carbonitrile scaffold, also known as **4-phenyltetrahydro-2H-pyran-4-carbonitrile**, is a heterocyclic compound featuring a central six-membered tetrahydropyran (oxane) ring. At the 4-position of this ring, a phenyl group and a nitrile (cyano) group are attached to the same carbon atom.

The presence of the saturated oxane ring imparts a degree of three-dimensionality, while the phenyl and cyano groups introduce aromatic and polar characteristics, respectively. These features suggest that derivatives of this scaffold could interact with a variety of biological targets.

## Part 2: Biological Activities of Structurally Related Compounds

Given the lack of direct data on 4-phenylloxane-4-carbonitrile derivatives, we will now explore the biological activities of compounds that share one or more of its key structural features.

## Tetrahydro-4H-pyran-4-one Derivatives: A Close Structural Analog

A closely related class of compounds is the tetrahydro-4H-pyran-4-one derivatives, which possess the same tetrahydropyran ring but feature a ketone at the 4-position. These compounds have been investigated for a range of biological activities.

- Anticancer Activity: Derivatives of tetrahydro-4H-pyran-4-one have shown promise as anticancer agents, with the ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines[2].
- Anti-inflammatory Effects: Certain tetrahydropyran derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF- $\alpha$  and IL-6[2].
- Antimicrobial Properties: The tetrahydro-4H-pyran-4-one core is also found in compounds with activity against bacterial and fungal pathogens[3].

A common method to assess the anticancer potential of these compounds is the MTT assay.

- Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 24-72 hours.
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## 4H-Pyran Derivatives: The Unsaturated Counterparts

Unsaturated 4H-pyran derivatives have also been extensively studied and exhibit a broad spectrum of biological activities.

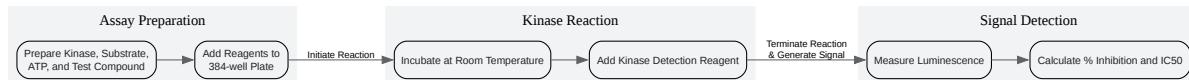
- Antioxidant and Antibacterial Properties: Certain 4H-pyran derivatives have shown significant antioxidant and antibacterial activities[4].
- Anticancer Potential: These compounds have also been investigated for their cytotoxic effects against cancer cell lines like HCT-116[4].

## Compounds with a Phenyl and Cyano Group on a Cyclic Core

The presence of a phenyl and a cyano group on a cyclic scaffold is a feature of several biologically active molecules.

- Androgen Receptor Antagonists: 4-Phenylpyrrole derivatives containing a cyano group have been developed as novel androgen receptor antagonists for the treatment of prostate cancer[5].
- Kinase Inhibitors:
  - EGFR and HER-2 Inhibition: 4-Anilinoquinoline-3-carbonitrile derivatives have been designed as irreversible inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)[6].
  - HER2 Tyrosine Kinase Inhibition: 4-Aryl-5-cyano-2H-1,2,3-triazoles have been synthesized and evaluated as inhibitors of HER2 tyrosine kinase[7].

The inhibitory activity of these compounds against specific kinases can be determined using various in vitro assay formats, such as a luminescence-based kinase assay.



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Caption: Workflow for a typical in vitro kinase inhibition assay.

## Part 3: Synthesis of Structurally Related Scaffolds

The synthesis of the core structures discussed provides a foundation for the potential synthesis of 4-phenyloxane-4-carbonitrile derivatives.

### Synthesis of 4H-Pyran Derivatives

A common method for the synthesis of 4H-pyran derivatives is a one-pot, three-component reaction.

- **Reactant Mixture:** In a suitable solvent (e.g., ethanol), combine an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound.
- **Catalyst:** Add a basic catalyst (e.g., piperidine, triethylamine).
- **Reaction:** Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).
- **Workup:** Cool the reaction mixture, and collect the precipitated product by filtration.
- **Purification:** Recrystallize the crude product from a suitable solvent to obtain the pure 4H-pyran derivative.

### Synthesis of Pyrazole-4-carbonitriles

Microwave-assisted synthesis has been employed for the efficient production of pyrazole-4-carbonitrile derivatives[8].

- **Initial Condensation:** React an aldehyde (e.g., thiophene-2-aldehyde) with malononitrile in the presence of a catalytic amount of sodium ethoxide under low-power microwave irradiation (e.g., 210 W) to form a heteroarylidene malononitrile intermediate[8].
- **Cyclization:** Add phenylhydrazine to the reaction mixture and continue microwave irradiation to facilitate the cyclocondensation reaction, yielding the pyrazole-4-carbonitrile derivative[8].
- **Isolation and Purification:** After cooling, the product can be isolated and purified by standard methods such as recrystallization[8].

## Part 4: Future Directions and Therapeutic Potential

While there is a clear absence of research on the biological activity of 4-phenyloxane-4-carbonitrile derivatives, the diverse activities of structurally related compounds suggest that this scaffold is a promising starting point for new drug discovery efforts. The combination of a tetrahydropyran ring, known for its presence in many bioactive molecules, with the geminal phenyl and cyano groups, which are features of various kinase inhibitors and receptor modulators, indicates that 4-phenyloxane-4-carbonitrile derivatives could be explored for a wide range of therapeutic applications, including:

- Oncology: As potential kinase inhibitors or cytotoxic agents.
- Infectious Diseases: As novel antimicrobial or antiviral compounds.
- Inflammatory Disorders: As modulators of inflammatory pathways.

Future research should focus on developing efficient synthetic routes to 4-phenyloxane-4-carbonitrile derivatives and subsequently screening them against a variety of biological targets to elucidate their pharmacological profile. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of any identified lead compounds.

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